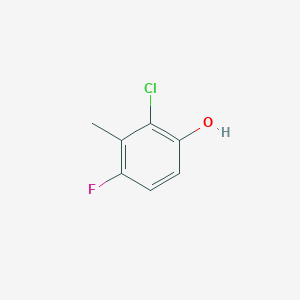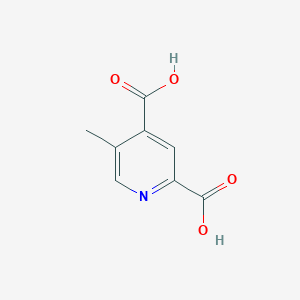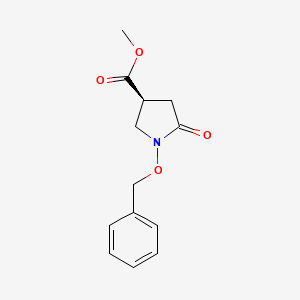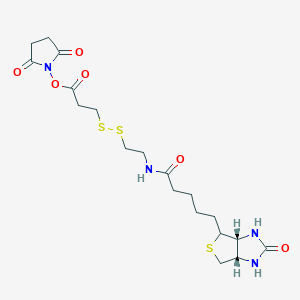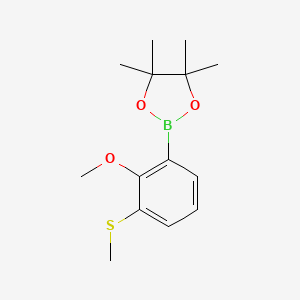
N-cyclopropyl-3,4-difluoro-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-3,4-difluoro-2-methylbenzamide is an organic compound with the molecular formula C11H11F2NO It is characterized by the presence of a cyclopropyl group, two fluorine atoms, and a methyl group attached to a benzamide core
Métodos De Preparación
The synthesis of N-cyclopropyl-3,4-difluoro-2-methylbenzamide typically involves the reaction of 3,4-difluoro-2-methylbenzoic acid with cyclopropylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Análisis De Reacciones Químicas
N-cyclopropyl-3,4-difluoro-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
N-cyclopropyl-3,4-difluoro-2-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-3,4-difluoro-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting the biochemical pathway in which the enzyme is involved .
Comparación Con Compuestos Similares
N-cyclopropyl-3,4-difluoro-2-methylbenzamide can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents on the benzamide core.
3,4-difluoro-2-methylbenzamide: Lacks the cyclopropyl group, which may result in different chemical and biological properties.
N-cyclopropyl-2-methylbenzamide: Lacks the fluorine atoms, which can significantly alter its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C11H11F2NO |
|---|---|
Peso molecular |
211.21 g/mol |
Nombre IUPAC |
N-cyclopropyl-3,4-difluoro-2-methylbenzamide |
InChI |
InChI=1S/C11H11F2NO/c1-6-8(4-5-9(12)10(6)13)11(15)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,14,15) |
Clave InChI |
YXTNQXBXQFXRRW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1F)F)C(=O)NC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


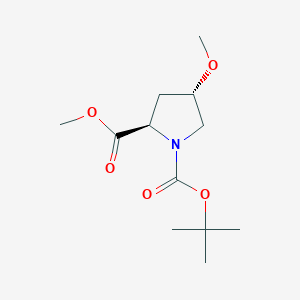

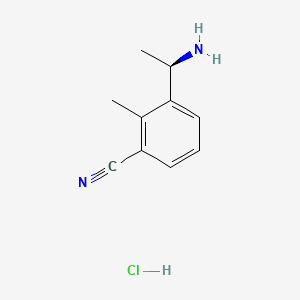
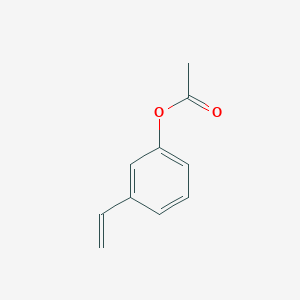
![tert-Butyl (3S)-3-({[3-[(aminocarbonyl)amino]-5-(3-fluorophenyl)-2-thienyl]-carbonyl}amino)piperidine-1-carboxylate](/img/structure/B14030068.png)
![(3aS,8bR)-2-(6-cyclohexylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B14030069.png)
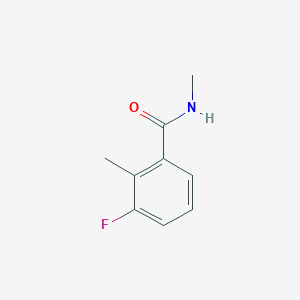
![3-Diethoxyphosphoryl-1-[(4-methoxyphenyl)methyl]-5,5-dimethyl-pyrrolidin-2-one](/img/structure/B14030084.png)
